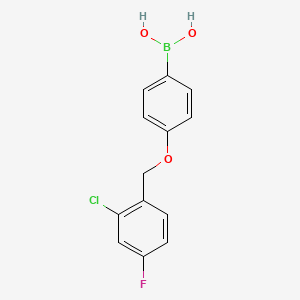

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid

Übersicht

Beschreibung

“(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives involves the introduction of a boronic acid group to bioactive molecules . This molecular modification has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

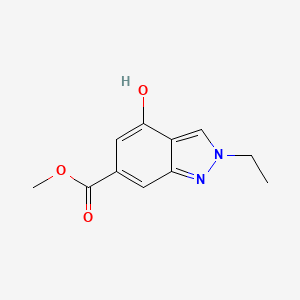

The molecular formula of “(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is C13H11BClFO3 . The structure of boronic acids is commonly studied in organic chemistry .

Physical And Chemical Properties Analysis

The molecular weight of “(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is 280.49 g/mol .

Wissenschaftliche Forschungsanwendungen

Electrochemical Biosensor Development

A notable application of boronic acid derivatives, such as (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid, is in the development of electrochemical biosensors. These biosensors leverage the unique properties of compounds like ferroceneboronic acid and its derivatives, which contain a boronic acid moiety for binding and an electrochemically active part (e.g., a ferrocene residue). This combination enables the construction of sensors sensitive to various biological substances, including sugars, glycated hemoglobin (HbA1c), and fluoride ions. Specifically, sugar sensors use the selective binding of boronic acids to diol residues in sugars, forming cyclic boronate ester bonds that alter the redox properties of the resulting adduct, facilitating the electrochemical determination of sugar levels. Similarly, HbA1c sensors exploit this principle, as HbA1c contains hydrocarbon chains that can bind with boronic acid. Additionally, boronic acids' selective binding to fluoride ions allows the development of fluoride ion sensors, presenting a potential alternative to conventional ion-selective electrodes. These biosensors show promise in various applications, including monitoring blood glucose levels and detecting fluoride ions in solutions (Wang et al., 2014).

Boron Neutron Capture Therapy (BNCT) Imaging

In the field of medical imaging, especially for cancer diagnosis, certain boronic acid derivatives have been explored for their potential in boron neutron capture therapy (BNCT). For instance, 4-borono-2-[18F]fluoro-D,L-phenylalanine ([18F]FBPA) is an 18F-labeled compound studied for its tumor uptake and metabolism, demonstrating high contrast in positron emission tomography (PET) imaging of tumors, even in challenging areas like the pancreas. The stability of [18F]FBPA in tumor tissues and its ability to provide high-contrast images highlight its potential as a PET tracer for tumor imaging in BNCT (Ishiwata et al., 1991). Similarly, another study on [18F]FBPA explored its efficacy in melanoma diagnosis through PET, confirming its high uptake in melanoma tissues and its potential as a promising PET tracer for melanoma imaging (Ishiwata et al., 1992).

Zukünftige Richtungen

Given the growing interest in boronic acids and their derivatives in medicinal chemistry, especially after the discovery of the drug bortezomib , it is likely that research into compounds like “(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” will continue. This could lead to the development of new promising drugs in the future .

Eigenschaften

IUPAC Name |

[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BClFO3/c15-13-7-11(16)4-1-9(13)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFWTNCBALFSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655848 | |

| Record name | {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

1256355-86-8 | |

| Record name | Boronic acid, B-[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1417676.png)

![2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B1417677.png)

![2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417678.png)

![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)

![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)

![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)